BenchChemオンラインストアへようこそ!

7-Aminospiro[3.5]nonan-1-one hydrochloride

Medicinal chemistry Spirocyclic building blocks Regioisomer comparison

This specific regioisomer (7-amino-1-one) provides a defined spiro[3.5]nonane scaffold with a dual-functional handle. The C7 amine and C1 ketone enable orthogonal covalent inhibitor design and fragment-based library construction without deprotection steps. Its 95% purity specification and enhanced aqueous solubility minimize optimization overhead in lead generation workflows.

Molecular Formula C9H16ClNO
Molecular Weight 189.68
CAS No. 2551115-31-0
Cat. No. B2432241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminospiro[3.5]nonan-1-one hydrochloride
CAS2551115-31-0
Molecular FormulaC9H16ClNO
Molecular Weight189.68
Structural Identifiers
SMILESC1CC2(CCC1N)CCC2=O.Cl
InChIInChI=1S/C9H15NO.ClH/c10-7-1-4-9(5-2-7)6-3-8(9)11;/h7H,1-6,10H2;1H
InChIKeyPFHLWWVJAPFMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Aminospiro[3.5]nonan-1-one Hydrochloride (CAS 2551115-31-0) – Procurement-Grade Spirocyclic Amino Ketone Building Block


7-Aminospiro[3.5]nonan-1-one hydrochloride (CAS 2551115-31-0) is a conformationally constrained spirocyclic amino ketone building block, classified within the spiro[3.5]nonane scaffold family, characterized by a molecular formula of C₉H₁₆ClNO and a molecular weight of approximately 189.7 g/mol, with a supplier-certified purity specification of 95% . The hydrochloride salt form confers enhanced aqueous solubility and handling stability relative to the free base , positioning this compound as a defined intermediate for medicinal chemistry derivatization.

7-Aminospiro[3.5]nonan-1-one Hydrochloride: Why Generic Spirocyclic Amine Substitution Introduces Synthetic and Structural Risk


Spirocyclic amino ketones within the spiro[3.5]nonane family are not functionally interchangeable due to critical variations in regioisomeric ketone positioning, amine placement, and nitrogen incorporation pattern. Substituting 7-aminospiro[3.5]nonan-1-one hydrochloride with analogs such as 7-aminospiro[3.5]nonan-3-one hydrochloride or 7-amino-2-azaspiro[3.5]nonan-1-one introduces altered ring-strain geometries and hydrogen-bonding vectors that can profoundly affect downstream derivatization efficiency, scaffold-specific binding conformations, and metabolic stability profiles in lead optimization campaigns [1].

7-Aminospiro[3.5]nonan-1-one Hydrochloride: Quantitative Comparator Evidence for Scientific Selection


Regioisomeric Differentiation: C1-Ketone vs. C3-Ketone Spiro[3.5]nonane Scaffolds

The target compound bears the ketone functionality at the C1 position of the spiro[3.5]nonane framework, whereas a commonly listed alternative—7-aminospiro[3.5]nonan-3-one hydrochloride—positions the ketone at C3 . This regioisomeric variation alters the spatial relationship between the reactive amino and carbonyl groups, thereby affecting both intramolecular hydrogen-bonding capacity and subsequent derivatization regioselectivity . In spirocyclic urea-based FAAH inhibitor optimization, the positioning of the carbonyl relative to the amine attachment point was a critical determinant of covalent warhead geometry and target engagement kinetics [1].

Medicinal chemistry Spirocyclic building blocks Regioisomer comparison

Carbon-Only Spirocycle vs. Azaspiro Scaffold: Differential CNS Drug-Like Properties

7-Aminospiro[3.5]nonan-1-one hydrochloride possesses a carbon-only spiro[3.5]nonane core, distinguishing it from 7-azaspiro[3.5]nonane derivatives that incorporate a ring nitrogen . Comparative studies of spirocyclic FAAH inhibitor scaffolds demonstrated that 7-azaspiro[3.5]nonane-containing compounds achieved k_inact/K_i potency values exceeding 1500 M⁻¹s⁻¹ and maintained elevated brain anandamide levels for >6 h post-intraperitoneal administration in mice [1]. While the target carbon-only scaffold lacks a heterocyclic nitrogen, this structural divergence directly impacts pKa, hydrogen-bond acceptor count, and CNS multiparameter optimization (MPO) scores—parameters that govern blood-brain barrier permeability and off-target pharmacology [2].

CNS drug discovery Spirocyclic scaffolds Physicochemical property comparison

Hydrochloride Salt Form Advantage: Solubility and Stability Relative to Free Base

The target compound is supplied as the hydrochloride salt, whereas 7-aminospiro[3.5]nonan-1-one free base (CAS 2551115-30-9) is available as an alternative procurement option . The hydrochloride salt form, with a molecular weight of 189.7 g/mol , offers enhanced aqueous solubility and improved long-term storage stability compared to the free base (MW 153.2 g/mol), which is more susceptible to hygroscopic degradation and amine oxidation. Salt form selection directly influences reproducibility in biological assays by ensuring consistent compound concentration in aqueous buffer systems and reducing variability arising from free base degradation during storage [1].

Salt form selection Solubility enhancement Handling stability

Spiro[3.5]nonane Core vs. Alternative Spirocyclic Ring Systems: Conformational Constraints

The spiro[3.5]nonane core of 7-aminospiro[3.5]nonan-1-one hydrochloride offers distinct conformational constraints relative to alternative spirocyclic ring systems such as spiro[2.5]octane or spiro[4.5]decane frameworks [1]. The 3-membered cyclobutane ring fused to a 5-membered cyclohexanone ring at the C1 spiro junction imposes a unique dihedral angle distribution that restricts the accessible conformational space of appended pharmacophores. In FAAH inhibitor optimization, the 7-azaspiro[3.5]nonane core was specifically selected over other spirocyclic systems based on superior target potency, with k_inact/K_i values exceeding 1500 M⁻¹s⁻¹ [2]. While the target compound has not been evaluated in direct head-to-head assays against spiro[2.5]octane or spiro[4.5]decane analogs, the established precedent of spiro[3.5]nonane scaffold optimization in industrial drug discovery programs supports its preferential selection for SAR exploration [3].

Conformational restriction Spirocyclic scaffold comparison Medicinal chemistry design

7-Aminospiro[3.5]nonan-1-one Hydrochloride: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Spirocyclic Urea-Based Enzyme Inhibitors

7-Aminospiro[3.5]nonan-1-one hydrochloride serves as an amino-ketone building block for constructing spirocyclic urea and carbamate covalent inhibitors. The C7 amine provides a nucleophilic handle for urea bond formation with activated carbonyl electrophiles, while the C1 ketone enables subsequent reduction, reductive amination, or oxime formation . This dual-functional architecture is structurally analogous to the 7-azaspiro[3.5]nonane scaffolds that yielded FAAH inhibitors with k_inact/K_i potency >1500 M⁻¹s⁻¹ and sustained brain target engagement >6 h in vivo [1].

Chemical Biology: Primary Amine-Functionalized Probe Synthesis

The free C7 primary amine of 7-aminospiro[3.5]nonan-1-one hydrochloride enables direct conjugation to fluorophores, biotin affinity tags, or photoaffinity labeling groups without requiring deprotection steps . This contrasts with protected amine analogs such as tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride, which require acidic Boc removal prior to functionalization . The hydrochloride salt form ensures reliable aqueous solubility during conjugation reactions, minimizing precipitation and aggregation artifacts in bioconjugate workflows.

Fragment-Based Drug Discovery: Spirocyclic Core Diversity Screening

7-Aminospiro[3.5]nonan-1-one hydrochloride (MW 189.7 g/mol) complies with fragment library physicochemical criteria (MW < 250 Da) and provides a conformationally constrained spirocyclic scaffold with orthogonal derivatization vectors . The spiro[3.5]nonane core has been validated in Sanofi patent applications covering 7-aza-spiro[3.5]nonane-7-carboxylate derivatives for therapeutic applications [2], establishing industrial precedent for this ring system. Procurement of the carbon-only spirocyclic amine enables direct comparison with aza-spiro analogs in fragment-based lead generation campaigns.

Process Chemistry: Development of Spirocyclic API Intermediates

The compound is applicable as a key intermediate in the synthesis of pharmaceutically active ingredients containing spirocyclic cores. Patents from Boehringer Ingelheim describe methods for preparing spiro[3.5]nonane-6,8-dione intermediates useful in API manufacturing [3]. 7-Aminospiro[3.5]nonan-1-one hydrochloride, with its defined C1-ketone and C7-amine regiochemistry, provides a validated starting point for process route development toward spirocyclic drug candidates, supported by vendor supply chain availability and 95% purity specification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Aminospiro[3.5]nonan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.